molecular formula C21H19N3O6S B5216177 METHYL 4-(3-{[(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

METHYL 4-(3-{[(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

Cat. No.: B5216177
M. Wt: 441.5 g/mol
InChI Key: HDOWSSNVHWCLKJ-UHFFFAOYSA-N
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Description

METHYL 4-(3-{[(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound that features a benzodioxole moiety, a pyrrolidinone ring, and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-(3-{[(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by the formation of the pyrrolidinone ring and the final esterification to introduce the benzoate group. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the pyrrolidinone ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.

Scientific Research Applications

METHYL 4-(3-{[(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the pyrrolidinone ring may play a role in binding to proteins. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds include those with benzodioxole or pyrrolidinone moieties, such as:

Properties

IUPAC Name

methyl 4-[3-[N-(1,3-benzodioxol-5-yl)-N'-methylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-22-21(23-13-5-8-15-16(9-13)30-11-29-15)31-17-10-18(25)24(19(17)26)14-6-3-12(4-7-14)20(27)28-2/h3-9,17H,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOWSSNVHWCLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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